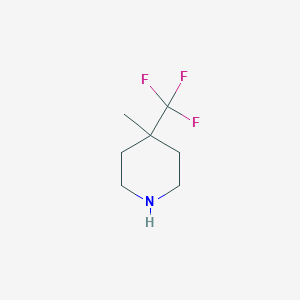

4-Methyl-4-(trifluoromethyl)piperidine

Description

Historical Context and Discovery

The development of this compound emerges from the broader historical trajectory of organofluorine chemistry and piperidine derivative research. The trifluoromethyl group's medicinal significance dates back to 1928, though research intensified significantly in the mid-1940s as scientists began recognizing the unique properties conferred by fluorine incorporation. The strategic introduction of trifluoromethyl groups into organic molecules gained momentum as researchers discovered their ability to substantially alter molecular properties including metabolic stability, lipophilicity, and blood-brain barrier penetration capabilities.

Piperidine-based alkaloids have long been recognized as an important class of biologically active natural products, providing the foundational scaffold for numerous pharmaceutical compounds. The convergence of trifluoromethylation chemistry with piperidine scaffolds represents a relatively recent development in synthetic organic chemistry, driven by the need for novel molecular architectures with enhanced pharmacological properties. The specific compound this compound gained attention as synthetic methodologies for introducing trifluoromethyl groups at specific positions within heterocyclic systems became more sophisticated and accessible.

The historical development of synthetic approaches to this compound reflects broader advances in trifluoromethylation methodology. Early approaches relied on harsh reaction conditions and limited substrate scope, but contemporary methods have evolved to provide more selective and efficient synthetic pathways. Patent literature from 2012 documents systematic approaches to trifluoromethyl piperidine preparation, indicating industrial interest in these structural motifs. The compound's current Chemical Abstracts Service number 1526572-40-6 reflects its formal recognition and cataloging within chemical databases, facilitating research and commercial applications.

Significance in Organofluorine Chemistry

This compound occupies a particularly important position within organofluorine chemistry due to the unique properties conferred by the trifluoromethyl functional group. The trifluoromethyl group exhibits significant electronegativity, often described as intermediate between fluorine and chlorine, with an electronegativity value of 3.2. This electronic characteristic substantially influences molecular behavior, making trifluoromethyl-substituted compounds often function as strong acids while conversely reducing the basicity of associated functional groups.

The steric properties of the trifluoromethyl group provide additional significance within organofluorine chemistry. With a van der Waals radius of 2.2 Ångstroms, the trifluoromethyl group is similar in size to an isopropyl group while maintaining distinctly different electronic properties. This size similarity allows trifluoromethyl groups to serve as effective bioisosteres for chloride or methyl groups, enabling medicinal chemists to modulate steric and electronic properties of lead compounds while maintaining appropriate molecular dimensions.

The incorporation of trifluoromethyl groups into pharmaceutical compounds has demonstrated significant impact on drug properties. Notable examples include efavirenz, fluoxetine, and celecoxib, which illustrate the broad therapeutic applications enabled by trifluoromethyl incorporation. In the context of this compound, the presence of both methyl and trifluoromethyl substituents at the same carbon creates a unique electronic environment that influences both the piperidine nitrogen's basicity and the molecule's overall lipophilicity profile.

Contemporary organofluorine chemistry increasingly relies on selective trifluoromethylation methods, and this compound serves as both a synthetic target and a building block for more complex fluorinated molecules. The compound's structural features make it particularly valuable for structure-activity relationship studies, where systematic modification of fluorinated scaffolds can provide insights into the relationship between molecular structure and biological activity.

Position in Modern Chemical Research

In contemporary chemical research, this compound represents a convergence of several important synthetic and medicinal chemistry trends. Modern synthetic approaches to this compound demonstrate significant advances in trifluoromethylation methodology, including nucleophilic, electrophilic, and radical-based strategies. Recent publications have highlighted the development of facile synthetic methods for substituted trifluoromethyl piperidines, emphasizing the growing importance of these structural motifs in pharmaceutical research.

The compound's position in modern research is further strengthened by advances in transition metal-catalyzed trifluoromethylation reactions. Contemporary methods enable selective carbon-trifluoromethyl bond formation under milder conditions with broader functional group tolerance compared to earlier approaches. These methodological advances have made this compound more accessible to researchers, facilitating its incorporation into drug discovery programs and materials science applications.

Current research applications of this compound span multiple disciplines, including pharmaceutical chemistry, where it serves as a building block for novel therapeutic agents. The compound's unique substitution pattern, featuring both methyl and trifluoromethyl groups at the 4-position, provides researchers with opportunities to explore structure-activity relationships that are not readily accessible through other synthetic approaches. Recent synthetic methodologies have demonstrated the preparation of various substituted trifluoromethyl piperidines through Mannich reactions and other established organic transformations.

The compound's commercial availability from multiple chemical suppliers indicates its established position within the research chemical market. This accessibility supports its integration into high-throughput screening programs and medicinal chemistry efforts, where researchers require reliable access to diverse fluorinated building blocks. Modern analytical techniques, including advanced nuclear magnetic resonance spectroscopy and mass spectrometry, have facilitated detailed characterization of this compound and related compounds, supporting quality control and structural confirmation in research applications.

The molecular properties of this compound position it advantageously within contemporary drug discovery paradigms that emphasize lipophilicity optimization and metabolic stability enhancement. The compound's calculated XLogP3-AA value of 2.0 indicates moderate lipophilicity, while its hydrogen bond donor and acceptor counts of 1 and 4, respectively, fall within ranges typically associated with drug-like properties. These characteristics make the compound particularly valuable for medicinal chemists seeking to optimize the pharmacokinetic properties of piperidine-containing lead compounds.

Table 1: Molecular Properties of this compound

Table 2: Comparative Analysis of Related Trifluoromethyl Piperidine Derivatives

Properties

IUPAC Name |

4-methyl-4-(trifluoromethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3N/c1-6(7(8,9)10)2-4-11-5-3-6/h11H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQYCGCOGDNQHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Fluorination of 4-Piperidine Carboxylic Acid Derivatives

One of the primary methods for preparing trifluoromethyl-substituted piperidines, including 4-methyl-4-(trifluoromethyl)piperidine, involves the fluorination of 4-piperidine carboxylic acid or its derivatives using sulfur tetrafluoride (SF4) in the presence of anhydrous hydrofluoric acid (HF) and chlorinated solvents such as trichloromethane or methylene dichloride.

- A stainless steel autoclave (316L grade) is charged with 4-piperidine carboxylic acid, trichloromethane (chloroform), and anhydrous HF.

- The mixture is stirred for 15 minutes, followed by the addition of sulfur tetrafluoride.

- The reaction mixture is heated to 65–95 °C and maintained for about 3 hours.

- After cooling, by-products such as thionyl difluoride and unreacted SF4 are absorbed in alkaline solution.

- The reaction mixture is neutralized to pH 10 with sodium hydroxide.

- The product is extracted with chloroform or dichloromethane and purified by fractional distillation.

| Embodiment | Starting Material (g) | Solvent(s) | Temp (°C) | SF4 (g) | Reaction Time (h) | Product Yield (g) | Purity (%) | Productive Rate (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 100 g 4-piperidine carboxylic acid | 150 g trichloromethane + 50 g HF | 85 | 270 | 3 | 100 | 95 | 80.1 |

| 6 | 100 g Pipecolic acid | 100 g trichloromethane + 50 g HF | 65 | 270 | 3 | 66 | 98.9 | 54.5 |

| 10 | 100 g 4-piperidine carboxylic acid | 100 g methylene dichloride + 90 g HF | 85 | 170 | 3 | 72 | 96.7 | 58.7 |

| 11 | 100 g 4-piperidine carboxylic acid | 100 g trichloromethane + 100 g HF | 95 | 250 | 3 | 91 | 97.1 | 75.0 |

This method efficiently introduces the trifluoromethyl group at the 4-position of the piperidine ring, with yields ranging from approximately 54% to 80%, depending on the specific conditions and solvents used.

Reduction and Functional Group Transformations of Trifluoromethylated Precursors

Alternative synthetic routes involve the transformation of trifluoromethylated intermediates into the desired piperidine derivatives through reduction and other functional group manipulations.

- For example, 2-trifluoromethylpiperidine derivatives have been synthesized by reduction of appropriate trifluoromethylated precursors using sodium triacetoxyborohydride (NaBH(OAc)3) in methanol, achieving yields around 71%.

- Further transformations include the formation of α-trifluoromethyl substituted cyclic α-aminophosphonic acids via diethyl phosphite addition catalyzed by boron trifluoride etherate, followed by hydrolysis steps.

These methods provide routes to structurally diverse trifluoromethyl piperidine derivatives but require multi-step synthesis and careful control of reaction conditions.

Multicomponent and Cyclization Reactions

More complex methods involve multicomponent reactions and cyclizations to construct the trifluoromethyl-substituted piperidine ring:

- Isoxazoles, trifluoromethyl ketoesters, aldehydes, and ammonium acetate have been used in multicomponent reactions to form aminotrifluoromethylketones, which undergo intramolecular cyclization to yield trifluoromethylpiperidines.

- Aza-Michael additions and Ugi-type reactions have also been employed to introduce trifluoromethyl groups and form substituted piperidines with good diastereoselectivity and enantiomeric excess.

These approaches are valuable for synthesizing substituted trifluoromethyl piperidines with additional functional groups but are more complex than direct fluorination.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Direct fluorination of 4-piperidine carboxylic acid | Sulfur tetrafluoride, anhydrous HF, chloroform, 65–95 °C, 3 h | 54.5 – 80.1 | Efficient, scalable, requires specialized equipment |

| Reduction of trifluoromethylated intermediates | NaBH(OAc)3 in MeOH | ~71 | Multi-step, good control over stereochemistry |

| Multicomponent and cyclization reactions | Isoxazoles, ketoesters, aldehydes, ammonium acetate | Variable | Complex, allows diverse substitution patterns |

| N-Benzoyl intermediate fluorination | Benzoylation, Hiyama coupling, desulfurization | Moderate | Suitable for multigram synthesis, involves protecting groups |

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives such as ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

Oxidation Products: Ketones, aldehydes, and carboxylic acids.

Reduction Products: Primary, secondary, or tertiary amines.

Substitution Products: Various substituted piperidines.

Scientific Research Applications

Medicinal Chemistry

4-Methyl-4-(trifluoromethyl)piperidine is primarily studied for its potential as a pharmaceutical agent. Its unique structure allows for interactions with various biological targets:

- Analgesic and Anti-inflammatory Properties : Research indicates that this compound may exhibit significant analgesic effects, making it a candidate for pain management therapies .

- Receptor Interactions : Studies have shown that it may bind to neurotransmitter receptors, influencing systems related to pain and inflammation .

Agrochemical Applications

The compound is also explored in the development of agrochemicals:

- Pesticide Development : The trifluoromethyl group is crucial in enhancing the biological activity of pesticides, making them more effective against pests while potentially reducing environmental impact .

- Herbicides : Its application in herbicide formulation has been noted, particularly in agricultural practices involving paddy fields .

Material Science

In material science, this compound serves as an important building block for synthesizing advanced materials:

- Polymer Chemistry : The compound can be utilized in the synthesis of fluorinated polymers, which exhibit unique properties such as increased thermal stability and chemical resistance .

- Coatings and Adhesives : Its chemical properties make it suitable for developing specialized coatings and adhesives with enhanced performance characteristics .

Case Study 1: Analgesic Properties

A study investigated the binding affinity of this compound to dopamine receptors. Results indicated that the compound exhibited significant binding affinity, suggesting potential applications in treating neurological disorders associated with pain perception .

Case Study 2: Agrochemical Efficacy

Research conducted on the efficacy of this compound as a herbicide demonstrated its effectiveness against common agricultural pests. Field trials indicated a higher success rate compared to traditional herbicides, highlighting its potential for sustainable agricultural practices .

Mechanism of Action

The mechanism by which 4-Methyl-4-(trifluoromethyl)piperidine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. It may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

The following analysis compares 4-methyl-4-(trifluoromethyl)piperidine with structurally related piperidine derivatives, focusing on substituent effects, biological activity, and synthetic feasibility.

Structural and Functional Group Variations

2-(Trifluoromethyl)piperidine

- Structure : Trifluoromethyl group at the 2-position of piperidine.

- Synthesis : Synthesized from pipecolic acid via SF₄/HF treatment, yielding only 9.6% due to harsh reaction conditions .

3-(5-Ethoxy-2-methoxy-4-(trifluoromethyl)phenyl)-piperidine Hydrochloride

- Structure : CF₃ group on a phenyl ring attached to the piperidine 3-position.

- Application : Acts as a selective serotonin reuptake inhibitor (SSRI), distinct from the CCR5-targeting Sch-350634 .

- Key Difference : The aryl-CF₃ substituent shifts the therapeutic focus to neurological disorders rather than antiviral activity.

4-(4-Trifluoromethoxy-phenyl)-piperidine (CAS 180160-91-2)

- Structure : Trifluoromethoxy (OCF₃) group on a para-substituted phenyl ring.

- Application : Investigated in pharmaceutical research for undefined targets, with OCF₃ offering improved solubility over CF₃ .

- Key Difference : The OCF₃ group may alter pharmacokinetics (e.g., half-life) compared to the direct CF₃ substitution in Sch-350634.

1-(3-Methoxy-5-nitrophenyl)-4-methyl-4-(pyrrolidin-1-yl)piperidine (20c)

- Structure : Pyrrolidin-1-yl group replaces the CF₃ group at the 4-position.

- Synthesis : Prepared via nucleophilic substitution (67% yield) .

Structure-Activity Relationship (SAR) Insights

- Trifluoromethyl Position : The 4-CF₃ group in Sch-350634 maximizes hydrophobic interactions with CCR5’s binding pocket, whereas 2-CF₃ analogs show reduced steric complementarity .

- Methyl Group Synergy : The 4-methyl group in Sch-350634 enhances rigidity, preventing undesired conformational changes during receptor binding .

- Substituent Electronics : Aryl-CF₃ groups (e.g., in SSRIs) prioritize lipophilicity for blood-brain barrier penetration, while OCF₃ derivatives balance solubility and target affinity .

Biological Activity

4-Methyl-4-(trifluoromethyl)piperidine (CAS No. 1526572-40-6) is a synthetic compound that has garnered attention for its notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring with a methyl group and a trifluoromethyl group, contributing to its unique chemical properties:

- Molecular Formula : C7H13F3N

- Molecular Weight : 203.63 g/mol

The trifluoromethyl group enhances the compound's lipophilicity, which may facilitate its ability to cross biological membranes and improve pharmacological efficacy.

Research indicates that this compound interacts with various biological targets, including:

- Neurotransmitter Receptors : The compound has been studied for its binding affinity to neurotransmitter receptors, which is crucial for its potential analgesic properties. It may modulate pain pathways by influencing serotonin and dopamine receptors .

- Enzyme Interactions : The compound is utilized in studies of enzyme interactions, particularly in the context of metabolic enzymes that could inform its pharmacokinetic profile.

Analgesic and Anti-inflammatory Properties

The compound has shown promise as an analgesic and anti-inflammatory agent. Its structural features allow it to engage effectively with pain-related pathways, potentially offering therapeutic benefits in pain management .

Case Studies and Research Findings

- Pain Management Study : A study demonstrated that derivatives of this compound exhibited significant analgesic effects in animal models, suggesting potential use in treating chronic pain conditions.

- Inflammation Inhibition : Another investigation highlighted its ability to reduce inflammation markers in vitro, indicating a mechanism that could be beneficial for inflammatory diseases .

- Respiratory System Impact : Preliminary findings suggest that the compound may affect respiratory pathways, although further research is needed to elucidate these effects fully.

Comparative Analysis with Similar Compounds

The unique combination of the trifluoromethyl group and piperidine ring distinguishes this compound from similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(Trifluoromethyl)piperidine | C6H10F3N | Lacks methyl substitution; used primarily as an intermediate. |

| 1-(Trifluoromethyl)cyclohexylamine | C7H12F3N | Cyclohexane ring structure; different steric properties. |

| 4-Methylpiperidine | C7H17N | No trifluoromethyl group; broader applications in pharmaceuticals. |

The presence of the trifluoromethyl group significantly enhances the biological activity of this compound compared to these structurally similar compounds .

Q & A

Q. What are the optimal synthetic routes for 4-Methyl-4-(trifluoromethyl)piperidine, and how do reaction conditions affect yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization and functional group substitutions. Key steps include:

- Nucleophilic substitution to introduce the trifluoromethyl group, often using trifluoromethylating agents like CF₃Cu or CF₃I under anhydrous conditions .

- Piperidine ring formation via reductive amination or cyclization of appropriately substituted precursors, with catalysts such as Pd/C or PtO₂ .

- Temperature control (e.g., 60–80°C) and solvent selection (e.g., DMF or dichloromethane) significantly impact yield and purity. For example, polar aprotic solvents enhance reaction rates for trifluoromethylation .

- Purification via column chromatography or recrystallization is critical to isolate the product with >95% purity .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the piperidine ring structure and trifluoromethyl group position. The CF₃ group shows characteristic splitting patterns in ¹⁹F NMR .

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity, particularly for detecting byproducts from incomplete trifluoromethylation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, especially for distinguishing regioisomers .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Dose-Response Studies : Conduct assays across a range of concentrations to identify non-linear effects, which may explain variability in potency .

- Target Selectivity Profiling : Use high-throughput screening (e.g., kinase or GPCR panels) to rule off-target interactions that skew activity data .

- Metabolic Stability Assays : Compare hepatic microsomal stability across species (e.g., human vs. rodent) to address species-specific discrepancies .

- Computational Modeling : Molecular docking or MD simulations can predict binding modes to receptors, reconciling structural and functional data .

Q. What role does the trifluoromethyl group play in modulating receptor binding affinity and metabolic stability?

Methodological Answer:

- Electronic Effects : The CF₃ group’s strong electron-withdrawing nature enhances electrophilicity at adjacent positions, improving binding to nucleophilic residues (e.g., serine in enzymes) .

- Lipophilicity : LogP measurements show CF₃ increases membrane permeability, which is validated via Caco-2 cell monolayer assays for BBB penetration .

- Metabolic Resistance : Fluorine’s inertness reduces oxidative metabolism; quantify using liver microsome assays with LC-MS/MS to track parent compound degradation .

Q. How can researchers design experiments to assess the compound’s ability to cross the blood-brain barrier (BBB)?

Methodological Answer:

- In Vitro Models : Use BBB-on-a-chip systems with endothelial cells and astrocytes to measure permeability coefficients (e.g., Papp) .

- In Vivo Imaging : Administer radiolabeled (e.g., ¹⁸F) analogs and track brain uptake via PET/MRI in rodent models .

- QSAR Modeling : Corrogate structural descriptors (e.g., polar surface area, molecular weight) with BBB permeability data from analogs to predict efficacy .

Q. What strategies optimize the synthesis of enantiomerically pure this compound for chiral drug development?

Methodological Answer:

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-metal complexes) during cyclization to control stereochemistry at the 4-position .

- Kinetic Resolution : Use enantioselective enzymes (e.g., lipases) to hydrolyze undesired stereoisomers .

- Chiral Chromatography : Separate enantiomers via HPLC with chiral stationary phases (e.g., cellulose derivatives) for analytical and preparative purposes .

Data-Driven Research Questions

Q. How do structural analogs of this compound compare in bioactivity, and what design principles emerge?

Methodological Answer:

- SAR Studies : Compare analogs (e.g., nitro- vs. methoxy-substituted derivatives) in receptor binding assays. For example, nitro groups enhance antibacterial activity but reduce CNS penetration .

- Thermodynamic Solubility Measurements : Use shake-flask or UV-spectroscopy methods to correlate substituent polarity with aqueous solubility .

- Crystallographic Overlays : Superimpose analog structures with target proteins (e.g., CYP450 enzymes) to identify steric clashes or favorable interactions .

Q. What computational tools are most effective for predicting the pharmacokinetic profile of this compound?

Methodological Answer:

- ADMET Prediction Software : Tools like SwissADME or ADMET Predictor estimate parameters like bioavailability, clearance, and CYP inhibition .

- Free-Energy Perturbation (FEP) : Quantifies binding free energy differences between analogs for lead optimization .

- Machine Learning : Train models on public datasets (e.g., ChEMBL) to predict toxicity or metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.